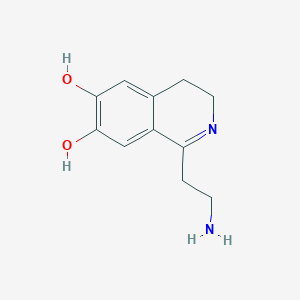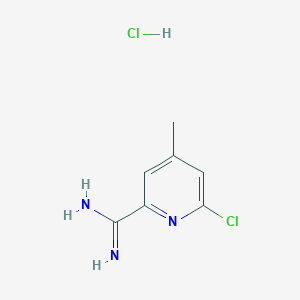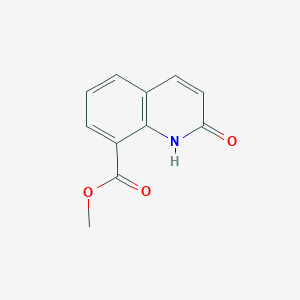
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core structure, which is a bicyclic system composed of a benzene ring fused to a pyridine ring. The presence of the 2-oxo group and the 8-carboxylate ester functional group makes it a versatile intermediate in the synthesis of various biologically active molecules .
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate can be synthesized through several methods. One common approach involves the acylation of 4,5-dimethoxyanthranilic acid with methyl malonyl chloride in the presence of triethylamine, followed by cyclization under basic conditions . Another method includes the reaction of 2-aminobenzophenone with diethyl malonate in the presence of sodium ethoxide, leading to the formation of the quinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the 2-oxo group to a hydroxyl group, forming 2-hydroxyquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 8-carboxylate position, leading to the formation of various esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline-2,8-dicarboxylate derivatives, 2-hydroxyquinoline derivatives, and various esters and amides .
科学研究应用
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is a key intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds share a similar quinoline core but differ in the position and type of functional groups.
4-hydroxy-2-quinolones: These derivatives have a hydroxyl group at the 4-position, which imparts different chemical properties and biological activities.
Uniqueness
Methyl 2-oxo-1,2-dihydroquinoline-8-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its versatility in undergoing various chemical reactions and its role as an intermediate in the synthesis of diverse biologically active molecules highlight its importance in medicinal chemistry and organic synthesis.
属性
CAS 编号 |
88371-30-6 |
|---|---|
分子式 |
C11H9NO3 |
分子量 |
203.19 g/mol |
IUPAC 名称 |
methyl 2-oxo-1H-quinoline-8-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-4-2-3-7-5-6-9(13)12-10(7)8/h2-6H,1H3,(H,12,13) |
InChI 键 |
FFTFQLQXOYNQIM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC2=C1NC(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



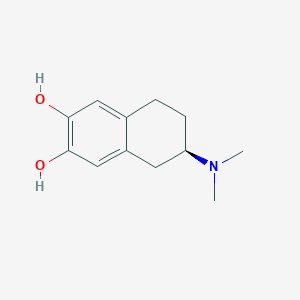

![1-[3-(Trimethoxysilyl)propyl]aziridine](/img/structure/B11896041.png)

![1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B11896048.png)


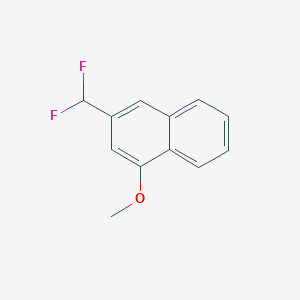
![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
![(NZ)-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydroxylamine](/img/structure/B11896102.png)
